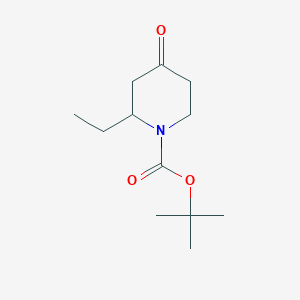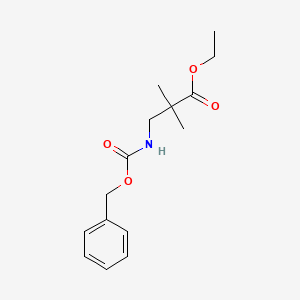
1-N-Boc-2-Éthylpipéridin-4-one
Vue d'ensemble
Description
Tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pipéridine ont été utilisés comme agents anticancéreux . Ils ont montré des résultats prometteurs dans l'inhibition de la prolifération et de la métastase des cellules cancéreuses. Les mécanismes d'action spécifiques sont encore à l'étude, mais leur potentiel dans le traitement du cancer est indéniable .
Applications antivirales
Les dérivés de la pipéridine ont également été utilisés dans le développement de médicaments antiviraux . Leur structure chimique unique leur permet d'interférer avec le processus de réplication de divers virus, ce qui en fait un outil précieux dans la lutte contre les maladies virales .
Applications antipaludiques
Les propriétés antipaludiques des dérivés de la pipéridine ont également été explorées . Ils ont montré une efficacité dans l'inhibition de la croissance des parasites Plasmodium, responsables du paludisme .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens et antifongiques . Ils ont la capacité d'inhiber la croissance de divers types de bactéries et de champignons, ce qui les rend utiles dans le traitement de diverses maladies infectieuses .
Applications antihypertensives
Les dérivés de la pipéridine ont été utilisés dans le traitement de l'hypertension . Ils peuvent contribuer à abaisser la pression artérielle en relaxant et en élargissant les vaisseaux sanguins .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont été utilisés comme agents analgésiques (soulageant la douleur) et anti-inflammatoires . Ils peuvent contribuer à réduire la douleur et l'inflammation dans le corps, ce qui les rend utiles dans le traitement de maladies comme l'arthrite .
Applications anti-Alzheimer
Les dérivés de la pipéridine ont été utilisés dans le traitement de la maladie d'Alzheimer . Ils peuvent contribuer à ralentir la progression de la maladie en inhibant la formation de plaques amyloïdes dans le cerveau .
Applications antipsychotiques
Enfin, les dérivés de la pipéridine ont été utilisés comme agents antipsychotiques . Ils peuvent contribuer à gérer les symptômes de divers troubles psychiatriques, y compris la schizophrénie .
En conclusion, « 1-N-Boc-2-Éthylpipéridin-4-one » et ses dérivés ont une large gamme d'applications dans la recherche scientifique et le développement de médicaments. Leur structure chimique unique et leurs propriétés pharmacologiques en font un outil précieux dans le domaine de la chimie médicinale .
Propriétés
IUPAC Name |
tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHXLNQQNAXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626192 | |
| Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-07-5 | |
| Record name | tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylpiperidin-4-one, N-BOC protected 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)


![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
